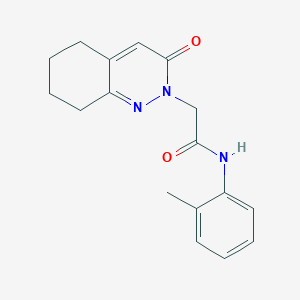

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide

CAS No.: 941934-17-4

Cat. No.: VC6521155

Molecular Formula: C17H19N3O2

Molecular Weight: 297.358

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941934-17-4 |

|---|---|

| Molecular Formula | C17H19N3O2 |

| Molecular Weight | 297.358 |

| IUPAC Name | N-(2-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |

| Standard InChI | InChI=1S/C17H19N3O2/c1-12-6-2-4-8-14(12)18-16(21)11-20-17(22)10-13-7-3-5-9-15(13)19-20/h2,4,6,8,10H,3,5,7,9,11H2,1H3,(H,18,21) |

| Standard InChI Key | WFHGSUFBAHUGGQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)CN2C(=O)C=C3CCCCC3=N2 |

Introduction

The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide is a synthetic organic molecule belonging to the cinnoline derivatives family. These compounds are characterized by a fused benzene and pyridazine ring system. This specific compound integrates a tetrahydrocinnoline core with an acetamide functional group substituted by an o-tolyl moiety, making it a promising candidate for various biological and chemical applications.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions:

-

Formation of the Tetrahydrocinnoline Core:

-

A cyclization reaction between hydrazine derivatives and cyclohexanone yields the tetrahydrocinnoline scaffold.

-

-

Introduction of the Acetamide Group:

-

The acetamide moiety is introduced via acetylation using acetic anhydride or related reagents.

-

-

Attachment of the o-Tolyl Group:

-

The final step involves coupling with o-toluidine under amide bond-forming conditions.

-

These steps are optimized for high yield and purity, often employing catalysts or specific solvents to enhance reaction efficiency.

Biological Relevance

Cinnoline derivatives, including this compound, have been extensively studied for their pharmacological properties:

-

Antimicrobial Activity:

-

Cinnoline derivatives are known to exhibit antibacterial and antifungal properties by disrupting microbial cell walls or inhibiting enzymatic pathways.

-

-

Anticancer Potential:

-

Compounds with cinnoline cores have demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

-

-

Anti-inflammatory Effects:

-

Molecular docking studies suggest that similar compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), reducing inflammation.

-

While specific activity data for this compound is not yet available, its structural similarity to biologically active cinnoline derivatives makes it a candidate for further research in medicinal chemistry.

Applications in Medicinal Chemistry

The presence of multiple functional groups in this compound allows it to serve as a versatile scaffold for drug development:

-

Lead Optimization:

-

The molecule can be modified at the o-tolyl or acetamide positions to improve pharmacokinetics or binding affinity.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Researchers can explore how changes in substituents affect biological activity.

-

-

Drug Discovery Programs:

-

Its potential as an antimicrobial or anticancer agent makes it valuable in preclinical studies.

-

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Applications |

|---|---|---|

| 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid | C11H12N2O3 | Antimicrobial and anticancer research |

| 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-{3-[propan-2-yl]oxy}acetamide | C16H22N2O3 | Medicinal chemistry |

The incorporation of different functional groups significantly alters their biological activities and chemical reactivity.

Research Findings and Future Directions

Although detailed experimental data on this specific compound is limited, related cinnoline derivatives have shown promise in various fields:

-

Pharmacokinetics Studies:

-

Future studies should focus on absorption, distribution, metabolism, and excretion (ADME) profiles.

-

-

Toxicity Evaluations:

-

Comprehensive toxicity studies are required to assess safety for therapeutic use.

-

-

Synthetic Modifications:

-

Introducing electron-donating or withdrawing groups could enhance its bioactivity.

-

-

Computational Studies:

-

Molecular docking and dynamics simulations could predict potential biological targets and binding affinities.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume